What are the physical and chemical properties of N-4-Boc-aminocyclohexanone?
What are the physical and chemical properties of N-4-Boc-aminocyclohexanone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-4-Boc-aminocyclohexanone is a versatile bifunctional molecule that serves as a crucial building block in modern organic and medicinal chemistry. Featuring a cyclohexanone ring, a protected amine, and a ketone carbonyl group, it offers two distinct points for chemical modification. The tert-butyloxycarbonyl (Boc) protecting group ensures stability of the amine functionality, allowing for selective reactions at the ketone. This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of N-4-Boc-aminocyclohexanone, along with detailed experimental protocols for its characterization and key synthetic transformations. Furthermore, it explores the role of its structural motif in biologically active molecules, particularly as inhibitors of the fungal ergosterol biosynthesis pathway.
Chemical Identity and Physical Properties
N-4-Boc-aminocyclohexanone is commercially available as a white to off-white solid. Its core structure is a cyclohexane ring functionalized with a ketone and a Boc-protected amine at the 4-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl (4-oxocyclohexyl)carbamate[1][2] |
| Synonyms | (4-Oxocyclohexyl)carbamic acid tert-butyl ester, 4-(tert-Butoxycarbonylamino)cyclohexanone, 4-(Boc-amino)cyclohexanone[3] |
| CAS Number | 179321-49-4[3] |
| Molecular Formula | C₁₁H₁₉NO₃[2] |
| Molecular Weight | 213.27 g/mol |
| InChI Key | WYVFPGFWUKBXPZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC(=O)CC1 |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to almost white powder or solid[4] |
| Melting Point | 114-118 °C[4] |
| Boiling Point (Predicted) | 335.9 ± 31.0 °C[4] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³[4] |
| Solubility | Soluble in methanol[4] |
| Storage Temperature | 2-8 °C[4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of N-4-Boc-aminocyclohexanone. The following tables summarize the expected and reported spectral data.
Table 3: ¹H-NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.64 | d, J = 7.5 Hz | 1H | N-H |
| 4.48 | s | 1H | CH-N |
| 3.12-3.31 | m | 2H | CH₂ adjacent to C=O |
| 1.69-1.76 | m | 4H | Other ring CH₂ |
| 1.35 | s | 9H | C(CH₃)₃ (Boc) |
| 1.06-1.20 | m | 2H | CH₂ adjacent to C=O |
Table 4: ¹³C-NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~210 | C=O (ketone) |
| ~155 | C=O (carbamate) |
| ~78 | C(CH₃)₃ (Boc) |
| ~48 | CH-N |
| ~40 | CH₂ adjacent to C=O |
| ~33 | Other ring CH₂ |
| ~28 | C(CH₃)₃ (Boc) |
Table 5: FT-IR Spectral Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (carbamate) |
| ~2950 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (ketone) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Chemical Properties and Reactivity
The chemical reactivity of N-4-Boc-aminocyclohexanone is dictated by its two primary functional groups: the ketone and the Boc-protected amine.
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Stability : The Boc protecting group is stable under basic, nucleophilic, and mild reducing conditions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent) to yield the corresponding primary amine.
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Reactivity of the Ketone : The ketone carbonyl group is susceptible to nucleophilic attack. Key reactions include:
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Reductive Amination : The ketone can be converted to a secondary amine by reaction with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This is a cornerstone reaction for building molecular complexity from this scaffold.
-
Grignard and Organolithium Reactions : Addition of organometallic reagents to the ketone will produce tertiary alcohols.
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Wittig Reaction : Conversion of the ketone to an alkene can be achieved using phosphorus ylides.
-
-
Pictet-Spengler Reaction : While the cyclohexyl ring itself is not aromatic, derivatives where the amine is part of a β-arylethylamine structure can undergo this important cyclization reaction to form tetrahydroisoquinolines and related heterocyclic systems.
Experimental Protocols
The following are generalized protocols for the characterization and reaction of N-4-Boc-aminocyclohexanone. Researchers should adapt these based on their specific laboratory conditions and equipment.
Determination of Melting Point
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A small amount of the crystalline solid is placed in a capillary tube, sealed at one end.
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The tube is placed in a melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.[5][6][7]
FT-IR Spectroscopy (KBr Pellet Method)
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Approximately 1-2 mg of N-4-Boc-aminocyclohexanone is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
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The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
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The spectrum is recorded over the range of 4000-400 cm⁻¹.[8][9][10]
NMR Spectroscopy
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Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
For ¹H NMR, standard acquisition parameters can be used, such as a 45° pulse width and a relaxation delay of 1-2 seconds.[11]
-
For ¹³C NMR, a sufficient number of scans (e.g., 256 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay may be necessary to obtain quantitative data for all carbon signals.[12][13]
Synthesis via Oxidation (Illustrative)
The synthesis of N-4-Boc-aminocyclohexanone can be achieved by the oxidation of N-4-Boc-aminocyclohexanol. A Chinese patent describes a method using sodium hypochlorite or sodium chlorite.[14]
Caption: Synthetic workflow for N-4-Boc-aminocyclohexanone.
Reductive Amination Protocol (Illustrative)
The following is a general procedure for the reductive amination of N-4-Boc-aminocyclohexanone with a primary amine.
Caption: Key steps in the reductive amination of N-4-Boc-aminocyclohexanone.
Applications in Drug Discovery and Development
The 4-aminocyclohexanone scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.
Antifungal Agents
Derivatives of 4-aminopiperidine, a closely related scaffold, have demonstrated potent antifungal activity. These compounds act by inhibiting ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. The mechanism of action involves the inhibition of two key enzymes: sterol C14-reductase and sterol C8-isomerase.[15] This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane, ultimately leading to cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Analgesics and CNS-Active Agents
The 4-amino-4-arylcyclohexanone framework has been explored for its analgesic properties. Structure-activity relationship (SAR) studies have shown that modifications to the aryl ring and the amino substituent can significantly impact the analgesic potency and central nervous system activity of these compounds.[16]
Conclusion
N-4-Boc-aminocyclohexanone is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined physical and chemical properties, combined with its dual reactivity, make it an ideal starting material for the creation of diverse molecular libraries. The demonstrated biological activity of its derivatives, particularly as antifungal agents, underscores the importance of the 4-aminocyclohexanone scaffold in medicinal chemistry. This guide provides a foundational resource for researchers looking to exploit the full potential of this important chemical intermediate.
References
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- 4. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. books.rsc.org [books.rsc.org]
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- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
